N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide
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Overview
Description
N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a pyrazole ring substituted with a methyl group and an oxan-3-yl group, linked to a prop-2-enamide moiety. Its distinct configuration makes it valuable for studying various biological processes and developing innovative solutions in fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Methyl and Oxan-3-yl Groups: The pyrazole ring is then functionalized with a methyl group and an oxan-3-yl group. This step may involve alkylation reactions using methyl iodide and oxan-3-yl chloride in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enamide Moiety: The final step involves the introduction of the prop-2-enamide group. This can be accomplished through the reaction of the substituted pyrazole with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or the oxan-3-yl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide can be compared with other similar compounds, such as:
N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[1-methyl-3-(oxan-3-yl)-1H-pyrazol-5-yl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and biological activity, which may differ from those of its analogs.
Properties
CAS No. |
2189498-10-8 |
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Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[2-methyl-5-(oxan-3-yl)pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-12(16)13-11-7-10(14-15(11)2)9-5-4-6-17-8-9/h3,7,9H,1,4-6,8H2,2H3,(H,13,16) |
InChI Key |
NBNFSTFJISZGDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCOC2)NC(=O)C=C |
Purity |
95 |
Origin of Product |
United States |
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